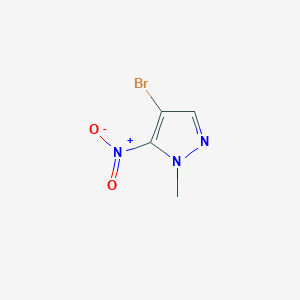![molecular formula C12H9FN2O2 B1299657 2-[(2-Fluorophenyl)amino]nicotinic acid CAS No. 57978-54-8](/img/structure/B1299657.png)
2-[(2-Fluorophenyl)amino]nicotinic acid
Vue d'ensemble
Description
2-[(2-Fluorophenyl)amino]nicotinic acid is a compound that is structurally related to various nicotinic acid derivatives synthesized for pharmaceutical applications. While the specific compound is not directly described in the provided papers, these papers discuss closely related compounds and their synthesis, which can provide insights into the potential synthesis and properties of 2-[(2-Fluorophenyl)amino]nicotinic acid.
Synthesis Analysis
The synthesis of related compounds involves complex organic reactions, often starting with simpler precursors. For example, the synthesis of 2-[(1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino]-5-fluoronicotinic acid involves a palladium-catalyzed cyanation/reduction sequence and a regioselective chlorination of 7-azaindole via the N-oxide. A selective monodechlorination process is also described to obtain the desired nicotinic acid derivative . These methods could potentially be adapted for the synthesis of 2-[(2-Fluorophenyl)amino]nicotinic acid by substituting the appropriate fluorophenylamine and nicotinic acid precursors.
Molecular Structure Analysis
The molecular structure of nicotinic acid derivatives is crucial for their pharmaceutical properties. For instance, the crystal structure of 2-((2-ethylphenyl)amino)nicotinic acid shows that alkylation of the phenyl ring affects the planarity of the molecule, which in turn influences the crystal packing and the formation of heterosynthons in the crystal lattice . This suggests that the introduction of a 2-fluorophenyl group in 2-[(2-Fluorophenyl)amino]nicotinic acid would also impact its molecular conformation and potentially its intermolecular interactions.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of nicotinic acid derivatives are often tailored to introduce specific functional groups that confer desired properties to the final compound. For example, the synthesis of 4-amino-2-(trifluoromethyl)nicotinic acid involves lithiation, carboxylation, and palladium-catalyzed coupling reactions . These reactions are indicative of the types of chemical transformations that might be employed in the synthesis of 2-[(2-Fluorophenyl)amino]nicotinic acid, with the aim of introducing the fluorophenylamino moiety into the nicotinic acid core.
Physical and Chemical Properties Analysis
The physical and chemical properties of nicotinic acid derivatives can be influenced by their molecular structure. For example, the crystallization tendency from the melt of 2-((2-ethylphenyl)amino)nicotinic acid was studied, revealing that it forms a stable amorphous phase and does not crystallize easily upon reheating . This behavior is attributed to the formation of acid-pyridine hydrogen bonding. Such insights are valuable when considering the properties of 2-[(2-Fluorophenyl)amino]nicotinic acid, as the presence of the fluorine atom and the amino group could affect its crystallization behavior and stability in the solid state.
Applications De Recherche Scientifique
- Scientific Field : Structural Chemistry
- Application Summary : Nicotinamide and its derivatives have been investigated for their antibacterial and antibiofilm properties . In a study, four nicotinamide derivatives were synthesized and characterized using spectral techniques .
- Methods of Application : These compounds were synthesized and characterized using spectral techniques (IR, 1 H-NMR, 13 C-NMR, and MS). Then, these compounds were optimized at B3LYP/6–31+G (d,p) level in water with the C-PCM solvent method .
- Results : The in vitro antibacterial and antibiofilm activity of the synthesized compounds were tested against several bacteria. As a result, one of the derivatives, ND4, was found as the best inhibitor candidate against Enterococcus faecalis .
Propriétés
IUPAC Name |
2-(2-fluoroanilino)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN2O2/c13-9-5-1-2-6-10(9)15-11-8(12(16)17)4-3-7-14-11/h1-7H,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APJRFLHMLYOPJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=C(C=CC=N2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00368455 | |
| Record name | 2-[(2-fluorophenyl)amino]nicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00368455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Fluorophenyl)amino]nicotinic acid | |
CAS RN |
57978-54-8 | |
| Record name | 2-[(2-fluorophenyl)amino]nicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00368455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

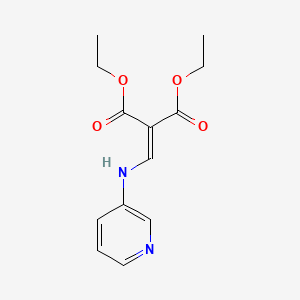
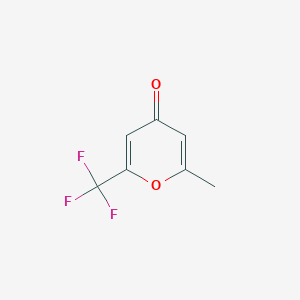

![Methyl 4-(1H-benzo[d]imidazol-2-yl)benzoate](/img/structure/B1299582.png)

![2-[(2-Chlorobenzyl)oxy]benzoic acid](/img/structure/B1299591.png)
![2-[(4-Fluorobenzyl)oxy]benzoic acid](/img/structure/B1299592.png)
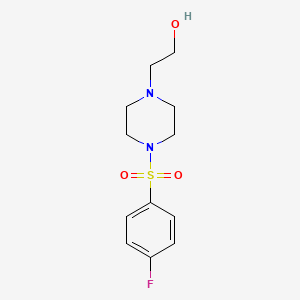
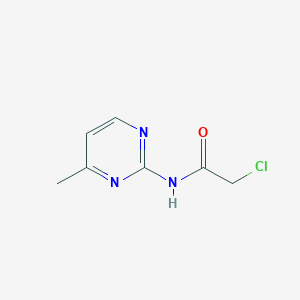


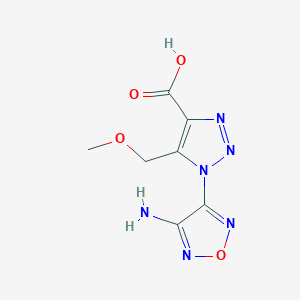
![5-Bromo-4-nitrobenzo[c][1,2,5]thiadiazole](/img/structure/B1299622.png)
